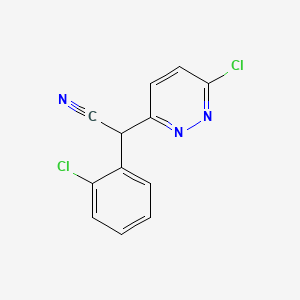
2-(2-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile, also known as CP-945,598, is a chemical compound that has been widely studied for its potential use in the treatment of various medical conditions. This compound belongs to the class of pyridazine derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Antimicrobial Applications
- Synthesis and Molecular Docking : Novel pyridine derivatives, including compounds related to 2-(2-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile, have been synthesized and subjected to molecular docking screenings. These compounds exhibit moderate to good binding energies on target proteins, showcasing their potential in molecular docking applications (Flefel et al., 2018).
Chemical Synthesis and Reactions
- Nucleophilic Substitution Reactions : Studies on 2,4-dinitrobenzene derivatives, closely related to the chemical structure , demonstrate significant insights into their reactivity and substitution reactions. This research enhances understanding of the chemical behavior of similar compounds (Ibrahim et al., 2013).
Antimicrobial Agents Synthesis
- Synthesis of Antimicrobial Agents : The synthesis of formazans from compounds structurally similar to this compound has been explored for their potential as antimicrobial agents. This signifies the role of such compounds in developing new antimicrobial solutions (Sah et al., 2014).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Pyridazine derivatives, including compounds similar to the one , have been studied for their role in inhibiting the corrosion of mild steel in acidic environments. This highlights their potential application in corrosion protection (Mashuga et al., 2017).
Photocyclization and Organic Synthesis
- Photocyclization in Organic Synthesis : The photocyclization of compounds related to this compound has been explored, yielding new compounds with potential applications in organic synthesis and material science (Arai et al., 1991).
Antimicrobial and Antioxidant Applications
- Synthesis for Antimicrobial and Antioxidant Use : The focus on synthesizing new pyridine carbonitrile derivatives, including compounds akin to this compound, has been for their use as antimicrobial and antioxidant agents. This research underlines their significance in medical and pharmaceutical applications (H. et al., 2015).
Liquid-Liquid Partition Chromatography
- Use in Chromatographic Techniques : The utility of related compounds in partition chromatography has been investigated, showcasing their potential role in analytical chemistry and separation processes (Corbin et al., 1960).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBJQCMHSAAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)
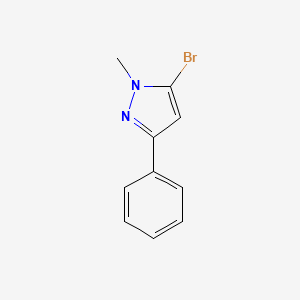
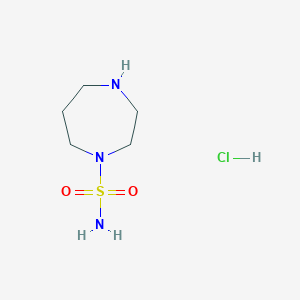
![8-((4-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)
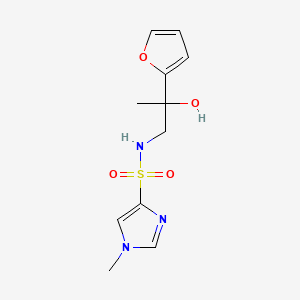


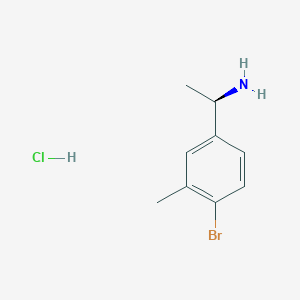
![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)